Molecular weight and formula of 1-(Benzyloxy)-3-(3-nitrophenyl)benzene
Molecular weight and formula of 1-(Benzyloxy)-3-(3-nitrophenyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical compound 1-(Benzyloxy)-3-(3-nitrophenyl)benzene. The document details its molecular and physicochemical properties, outlines a probable synthetic pathway, and discusses its potential applications and safety considerations. This guide is intended for professionals in the fields of chemical research and drug development, offering a foundational understanding of this specific unsymmetrical biphenyl derivative.
Introduction
1-(Benzyloxy)-3-(3-nitrophenyl)benzene is a substituted biphenyl compound characterized by a benzyloxy group and a nitrophenyl group attached to a central benzene ring. The unsymmetrical nature of this molecule, combining an electron-donating benzyloxy group and an electron-withdrawing nitro group, suggests potential for diverse chemical reactivity and applications in areas such as medicinal chemistry and materials science. This guide will synthesize the available data to provide a detailed profile of this compound.
Molecular and Physicochemical Properties
A thorough understanding of the fundamental properties of a compound is critical for its application in research and development. This section details the key molecular and physicochemical characteristics of 1-(Benzyloxy)-3-(3-nitrophenyl)benzene.
Molecular Information
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₅NO₃ | [1] |
| Molecular Weight | 305.33 g/mol | [1] |
| CAS Number | 1355248-16-6 | [1] |
| IUPAC Name | 1-(Benzyloxy)-3-(3-nitrophenyl)benzene | |
| Synonyms | 3-(Benzyloxy)-3'-nitro-1,1'-biphenyl | [1] |
Physicochemical Data (Predicted)
| Property | Predicted Value | Source |
| Boiling Point | 471.3 ± 33.0 °C | [1] |
| Density | 1.25 ± 0.1 g/cm³ | [1] |
| XLogP3 | 5.3 | [1] |
| Topological Polar Surface Area | 55 Ų | [1] |
Synthesis and Purification
The synthesis of unsymmetrical biphenyls like 1-(Benzyloxy)-3-(3-nitrophenyl)benzene is most commonly achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and versatile method for this purpose.
Proposed Synthetic Route: Suzuki-Miyaura Cross-Coupling
The logical and established approach for the synthesis of 1-(Benzyloxy)-3-(3-nitrophenyl)benzene involves the Suzuki-Miyaura cross-coupling of a benzyloxy-substituted arylboronic acid or ester with a nitro-substituted aryl halide.
Reaction Scheme:
Figure 1: Proposed Suzuki-Miyaura synthesis of 1-(Benzyloxy)-3-(3-nitrophenyl)benzene.
General Experimental Protocol
The following is a generalized, step-by-step protocol based on established Suzuki-Miyaura coupling procedures. Optimization of specific conditions would be necessary for this particular transformation.
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Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-(benzyloxy)-3-bromobenzene (1.0 eq), 3-nitrophenylboronic acid (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq), and a base, typically potassium carbonate (2.0 eq) or cesium carbonate (2.0 eq).
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Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v) or 1,4-dioxane and water.
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Reaction Execution: Heat the reaction mixture with vigorous stirring to a temperature between 80-100 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(Benzyloxy)-3-(3-nitrophenyl)benzene.
Spectroscopic Characterization (Anticipated)
While specific experimental spectra for 1-(Benzyloxy)-3-(3-nitrophenyl)benzene are not available, the expected spectroscopic features can be predicted based on its structure.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (approximately δ 7.0-8.2 ppm) corresponding to the protons on the three benzene rings. A characteristic singlet for the benzylic methylene protons (-CH₂-) would likely appear around δ 5.1 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display a number of signals in the aromatic region (approximately δ 110-160 ppm). The benzylic carbon signal is expected around δ 70 ppm.
Infrared (IR) Spectroscopy
The IR spectrum should exhibit characteristic absorption bands for the nitro group (NO₂) around 1530 cm⁻¹ (asymmetric stretching) and 1350 cm⁻¹ (symmetric stretching). Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic rings will appear in the 1450-1600 cm⁻¹ region. The C-O ether linkage will likely show a strong absorption band in the 1250-1000 cm⁻¹ range.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₉H₁₅NO₃ with a precise mass measurement. The electron ionization (EI) mass spectrum would be expected to show the molecular ion peak (M⁺) at m/z 305, along with characteristic fragmentation patterns.
Potential Applications and Reactivity
The specific applications of 1-(Benzyloxy)-3-(3-nitrophenyl)benzene have not been extensively reported. However, its structural motifs suggest potential utility in several areas of chemical research.
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Medicinal Chemistry: The nitroaromatic moiety can be a precursor to an amino group through reduction. The resulting amino-biphenyl scaffold is present in various biologically active molecules. The benzyloxy group can serve as a protecting group or a key pharmacophoric feature.
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Materials Science: Biphenyl derivatives are often investigated for their potential in liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials. The polarity introduced by the nitro group could influence the material's electronic properties.
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Chemical Synthesis: This compound can serve as an intermediate for the synthesis of more complex molecules. The nitro group can be reduced to an amine, which can then undergo a variety of further transformations, such as diazotization or amide bond formation. The benzyloxy group can be cleaved under hydrogenolysis conditions to reveal a phenolic hydroxyl group.
Figure 2: Potential chemical transformations of 1-(Benzyloxy)-3-(3-nitrophenyl)benzene.
Safety and Handling
A specific Safety Data Sheet (SDS) for 1-(Benzyloxy)-3-(3-nitrophenyl)benzene is not publicly available. However, based on the structural components, particularly the nitrobenzene moiety, appropriate safety precautions must be taken.
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General Hazards: Nitroaromatic compounds are often toxic and can be absorbed through the skin. They should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Handling: All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing and reducing agents.
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Toxicology: Nitrobenzene and its derivatives are known to cause methemoglobinemia.[2] Chronic exposure can lead to damage to the central nervous system, liver, and kidneys.
Conclusion
1-(Benzyloxy)-3-(3-nitrophenyl)benzene is a compound with interesting structural features that suggest its potential as a versatile intermediate in organic synthesis, with possible applications in medicinal chemistry and materials science. While specific experimental data for this molecule is limited, this guide provides a solid foundation based on its known molecular formula and weight, predicted physicochemical properties, a probable and well-established synthetic route, and anticipated spectroscopic characteristics. Further research is warranted to fully elucidate the experimental properties and potential applications of this compound.
References
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Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Toxicological Profile for Nitrobenzene. U.S. Department of Health and Human Services, Public Health Service. Retrieved from [Link]
